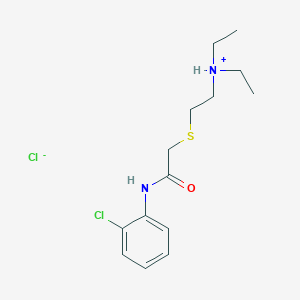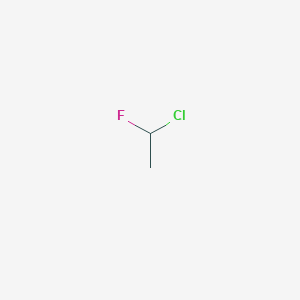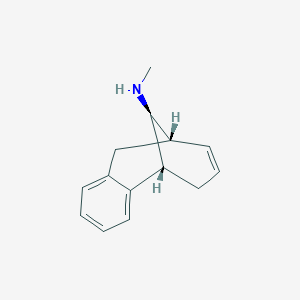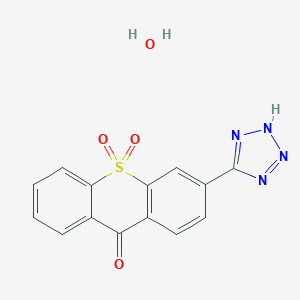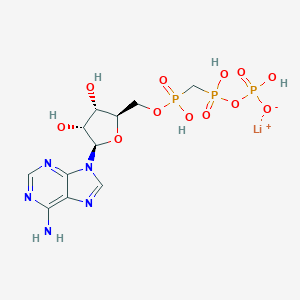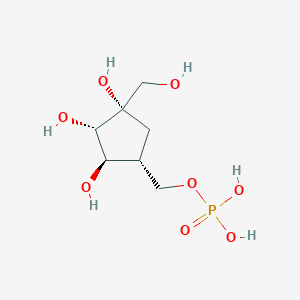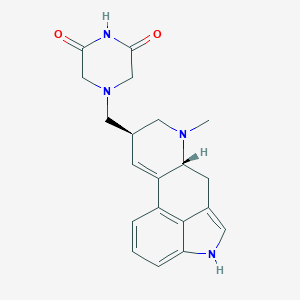
Romergoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Romergoline is a synthetic ergot derivative that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It belongs to the class of dopamine receptor agonists and has been shown to exhibit a high affinity for the D2 and D3 receptor subtypes. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of Romergoline involves its binding to the dopamine D2 and D3 receptor subtypes. The compound acts as an agonist at these receptors, leading to an increase in dopamine transmission in the brain. This results in the activation of the mesocorticolimbic dopaminergic pathway, which is involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
Romergoline has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to increase the release of dopamine in the brain, leading to an increase in dopamine transmission. This results in the activation of the mesocorticolimbic dopaminergic pathway, which is involved in the regulation of mood, behavior, and cognition. In addition, Romergoline has been shown to exhibit neuroprotective properties, reducing the damage caused by oxidative stress in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Romergoline in lab experiments is its high affinity for the dopamine D2 and D3 receptor subtypes. This makes it a useful tool for investigating the role of dopamine in various physiological and pathological processes. However, one of the limitations of using Romergoline in lab experiments is its potential for off-target effects. The compound may also exhibit activity at other receptor subtypes, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of Romergoline. One area of research is the investigation of its potential therapeutic properties in the treatment of hyperprolactinemia and other endocrine disorders. Another area of research is the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, depression, and anxiety disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective properties of Romergoline in animal models of Parkinson's disease.
Synthesemethoden
Romergoline can be synthesized using various methods, including the condensation of 2-bromo-4'-methylacetanilide with 1-(2-bromoethyl)-1H-imidazole, followed by cyclization with sodium hydride. Another method involves the cyclization of 2-bromo-4'-methylacetanilide with 1-(2-bromoethyl)-1H-pyrrole-2,5-dione using potassium tert-butoxide. The compound can also be synthesized using the palladium-catalyzed coupling of 2-bromo-4'-methylacetanilide with 1-(2-bromoethyl)-1H-imidazole.
Wissenschaftliche Forschungsanwendungen
Romergoline has been extensively studied for its potential therapeutic properties in various fields of scientific research. It has been shown to exhibit neuroprotective properties in animal models of Parkinson's disease. The compound has also been investigated for its potential use in the treatment of hyperprolactinemia, a condition characterized by high levels of prolactin in the blood. In addition, Romergoline has been studied for its potential use in the treatment of schizophrenia, depression, and anxiety disorders.
Eigenschaften
CAS-Nummer |
107052-56-2 |
|---|---|
Produktname |
Romergoline |
Molekularformel |
C20H22N4O2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
4-[[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione |
InChI |
InChI=1S/C20H22N4O2/c1-23-8-12(9-24-10-18(25)22-19(26)11-24)5-15-14-3-2-4-16-20(14)13(7-21-16)6-17(15)23/h2-5,7,12,17,21H,6,8-11H2,1H3,(H,22,25,26)/t12-,17-/m1/s1 |
InChI-Schlüssel |
RJCXNCSJGRUWRW-SJKOYZFVSA-N |
Isomerische SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5 |
SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5 |
Kanonische SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5 |
Andere CAS-Nummern |
107052-56-2 |
Synonyme |
4-(9,10-didehydro-6-methylergolin-8-yl)methylpiperazine-2,6-dione FCE 23884 FCE-23884 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



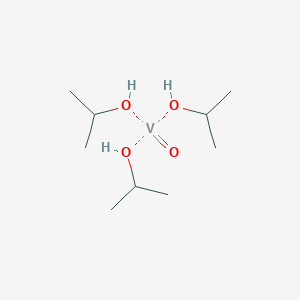
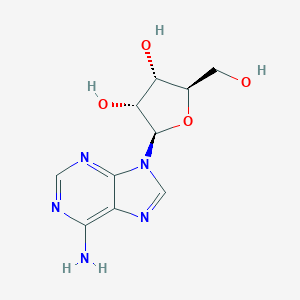
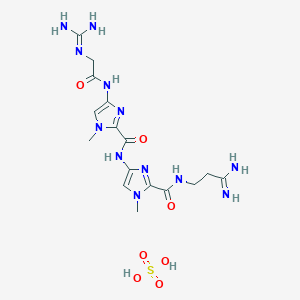

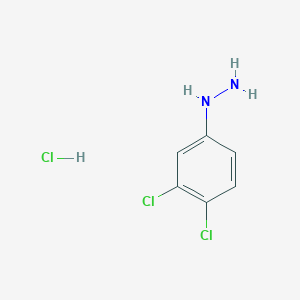
![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
